molecular formula C4H4Cl2N2O B3178205 (4,5-Dichloro-1H-imidazol-2-yl)methanol CAS No. 437658-65-6

(4,5-Dichloro-1H-imidazol-2-yl)methanol

Cat. No.: B3178205
CAS No.: 437658-65-6
M. Wt: 166.99 g/mol
InChI Key: PNLHWTRWZMZFGT-UHFFFAOYSA-N
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Description

General Overview of Imidazole (B134444) Heterocycles in Academic Research

Imidazole is a five-membered heterocyclic aromatic compound containing two nitrogen atoms. nih.govresearchgate.netnih.gov First synthesized by Heinrich Debus in 1858, this planar ring system is a common motif in a vast number of both natural and synthetic molecules. chemijournal.comnih.gov Its ubiquity is highlighted by its presence in essential biological molecules such as the amino acid histidine, histamine, and the purine (B94841) bases of nucleic acids. researchgate.netchemijournal.comdoaj.org

In academic research, the imidazole nucleus is a privileged scaffold, particularly in medicinal chemistry and materials science. nih.govresearchgate.netnih.gov Its unique electronic properties, including its aromaticity and the presence of both a pyridine-type and a pyrrole-type nitrogen atom, allow it to act as a proton donor and acceptor. This amphoteric nature, combined with its high polarity and solubility in polar solvents, makes it a valuable component in the design of new therapeutic agents. researchgate.netdoaj.org Imidazole derivatives have been investigated for a wide spectrum of biological activities. nih.govnih.govdoaj.org

Significance of Halogenated Imidazole Derivatives in Synthetic and Mechanistic Chemistry

The introduction of halogen atoms onto the imidazole ring significantly modifies its chemical properties and provides synthetic handles for further functionalization. Halogenated imidazoles are key intermediates in organic synthesis. nih.gov The electron-withdrawing nature of halogens, such as chlorine, alters the electron density of the imidazole ring, influencing its reactivity towards electrophilic and nucleophilic reagents.

In synthetic chemistry, halogenated imidazoles serve as versatile building blocks. The halogen substituents can be displaced through various cross-coupling reactions or nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This synthetic flexibility is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. nih.gov For instance, the synthesis of 2,4-, 4-, and 2-halogenated 1,5-diarylimidazoles has been explored to develop compounds with specific biological activities. nih.gov Furthermore, the presence of halogens can impact the solid-state packing and intermolecular interactions of the molecules, influencing their physical and material properties.

Structural and Chemical Context of the (4,5-Dichloro-1H-imidazol-2-yl)methanol Scaffold

This compound represents a specific example of a halogenated imidazole derivative. Its scaffold is characterized by a central imidazole ring substituted with two chlorine atoms at the 4 and 5 positions and a hydroxymethyl group (-CH₂OH) at the 2-position. This combination of functional groups provides a unique chemical profile.

The two chlorine atoms are strong electron-withdrawing groups, which are expected to decrease the basicity of the imidazole nitrogen atoms and increase the acidity of the N-H proton. The hydroxymethyl group at the 2-position offers a site for reactions such as oxidation or esterification and can participate in hydrogen bonding. This trifunctional scaffold makes this compound a valuable intermediate for synthesizing more complex molecules.

This compound: A Detailed Chemical Profile

Chemical Properties and Synthesis

This compound is a solid organic compound with the chemical formula C₄H₄Cl₂N₂O and a molecular weight of 166.99 g/mol .

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₄H₄Cl₂N₂O
Molecular Weight 166.99 g/mol
CAS Number 437658-65-6
Appearance Solid

| Melting Point | 109-111 °C |

The synthesis of this compound can be achieved through several routes. A common laboratory-scale preparation involves the reaction of 4,5-dichloroimidazole (B103490) with formaldehyde (B43269) in the presence of a base like sodium hydroxide. Another reported method involves the cyclization of amido-nitriles catalyzed by nickel, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization steps.

Structural and Spectroscopic Characterization

The structure of this compound has been confirmed through standard analytical techniques. While specific spectral data is not widely published, characterization would typically involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy would show characteristic signals for the methylene (B1212753) protons of the -CH₂OH group and the N-H proton of the imidazole ring. ¹³C NMR would provide signals for the three distinct carbon atoms of the imidazole ring and the carbon of the hydroxymethyl group.

Infrared (IR) Spectroscopy : IR spectra would display characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the imidazole, and C-N and C=C stretching vibrations of the ring.

Mass Spectrometry (MS) : Mass spectral analysis would confirm the molecular weight of the compound, showing a molecular ion peak corresponding to its mass, along with characteristic isotopic patterns due to the presence of two chlorine atoms.

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its three functional components: the imidazole ring, the chloro substituents, and the hydroxymethyl group.

Oxidation : The primary alcohol of the hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.

Substitution : The chlorine atoms on the imidazole ring can be substituted by other functional groups, such as alkyl, aryl, or amino groups, through nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Reactions at the Nitrogen : The imidazole ring contains two nitrogen atoms that can be alkylated or acylated.

Due to its versatile reactivity, this compound serves as a key building block in organic synthesis. It is used as a precursor for the synthesis of a variety of more complex imidazole derivatives for research in medicinal chemistry and materials science. The ability to selectively modify the different functional groups allows for the systematic development of new chemical entities.

Table 2: Compound Names Mentioned

Compound Name
This compound
4,5-dichloroimidazole
Formaldehyde
Sodium hydroxide
Histidine
Histamine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4,5-dichloro-1H-imidazol-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2N2O/c5-3-4(6)8-2(1-9)7-3/h9H,1H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLHWTRWZMZFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=C(N1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization of 4,5 Dichloro 1h Imidazol 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, it is possible to deduce the connectivity of atoms and the electronic environment of the nuclei.

The ¹H NMR spectrum of (4,5-Dichloro-1H-imidazol-2-yl)methanol is anticipated to exhibit distinct signals corresponding to the protons of the hydroxymethyl group (-CH₂OH) and the N-H proton of the imidazole (B134444) ring. Due to the rapid exchange of the N-H and O-H protons with the solvent (especially in protic solvents like DMSO-d₆ or D₂O), their signals may appear as broad singlets or may not be observed at all.

The imidazole N-H proton is typically observed at a significantly downfield chemical shift, often greater than 10 ppm, due to its acidic nature and involvement in hydrogen bonding. However, its observation and sharpness are highly dependent on the solvent and concentration.

A hypothetical ¹H NMR data table based on typical values for similar structures is presented below.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-CH₂-~4.7s2H
-OHVariable (Broad)s1H
N-H>10 (Broad)s1H
Note: This is a representative table. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, three distinct carbon signals are expected for the imidazole ring and one for the hydroxymethyl group.

The C2 carbon of the imidazole ring, being attached to two nitrogen atoms and the hydroxymethyl group, is expected to appear at a downfield chemical shift, likely in the range of δ 140-150 ppm. The C4 and C5 carbons, being equivalent due to the tautomerism of the N-H proton and being attached to chlorine atoms, will be significantly deshielded and are expected to resonate in the region of δ 115-130 ppm. The carbon of the hydroxymethyl group (-CH₂OH) is anticipated to appear in the more upfield region, typically around δ 50-60 ppm.

A projected ¹³C NMR data table is provided below for reference.

Carbon AssignmentChemical Shift (δ, ppm)
C2~145
C4/C5~120
-CH₂OH~55
Note: This is a representative table. Actual experimental values may vary.

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all proton and carbon signals.

COSY: A ¹H-¹H COSY experiment would confirm the absence of coupling between the -CH₂- protons and any other protons, as they are expected to be a singlet.

HSQC: An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. This would definitively link the methylene (B1212753) proton signal to the -CH₂OH carbon signal.

HMBC: An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial to confirm the attachment of the hydroxymethyl group to the C2 position of the imidazole ring by observing a correlation between the -CH₂- protons and the C2 carbon. Correlations between the N-H proton and the C2, C4, and C5 carbons would also be expected.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the O-H, N-H, C-H, C=N, and C-N stretching and bending vibrations.

O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is anticipated due to the stretching vibrations of the O-H group of the methanol (B129727) moiety and the N-H group of the imidazole ring. This broadening is a result of intermolecular hydrogen bonding.

C-H Stretching: The C-H stretching vibration of the methylene group is expected to appear in the region of 2850-3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole ring are expected in the fingerprint region, typically between 1400 cm⁻¹ and 1650 cm⁻¹.

C-O Stretching: A strong absorption band corresponding to the C-O stretching of the primary alcohol is expected in the range of 1000-1100 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

A table summarizing the expected characteristic IR absorption bands is presented below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H / N-HStretching3200-3600 (Broad)
C-H (-CH₂-)Stretching2850-3000
C=N / C=CStretching1400-1650
C-OStretching1000-1100
C-ClStretching600-800
Note: This is a representative table. Actual experimental values may vary.

While FT-IR spectroscopy is based on the absorption of infrared radiation, FT-Raman spectroscopy is a scattering technique. The two techniques are complementary, as some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetrical stretching vibrations of the imidazole ring and the C-Cl bonds are expected to give rise to strong signals in the FT-Raman spectrum. In contrast, the polar O-H and N-H stretching vibrations would be more prominent in the FT-IR spectrum. A comparative analysis of both spectra would provide a more complete picture of the vibrational modes of the molecule, aiding in a more robust structural confirmation. For instance, the C=C and C=N ring stretching modes, which might overlap in the IR spectrum, could be better resolved in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this technique is crucial for confirming its molecular weight and for obtaining structural information through the analysis of its fragmentation patterns under specific ionization conditions.

The molecular formula of this compound is C₄H₄Cl₂N₂O, corresponding to a molecular weight of approximately 166.99 g/mol . In a typical mass spectrum, the molecular ion peak ([M]⁺) is expected to appear at an m/z value corresponding to this molecular weight.

Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Consequently, the mass spectrum will show a cluster of peaks for the molecular ion:

[M]⁺: Containing two ³⁵Cl atoms.

[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Containing two ³⁷Cl atoms.

The relative intensities of these peaks are predictable and follow a binomial distribution, providing a clear signature for the presence of two chlorine atoms in the molecule.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound

IonCalculated m/zRelative Abundance (%)
[C₄H₄³⁵Cl₂N₂O]⁺165.97100.0
[C₄H₄³⁵Cl³⁷ClN₂O]⁺167.9765.2
[C₄H₄³⁷Cl₂N₂O]⁺169.9710.6

This table presents theoretical values based on isotopic abundances. Actual experimental values may vary slightly.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the compound with a high degree of confidence. mdpi.com

A primary fragmentation event would likely involve the loss of the hydroxymethyl group (-CH₂OH), leading to the formation of a stable dichlorinated imidazolyl cation. Other potential fragmentation pathways could include the loss of a chlorine atom or the cleavage of the imidazole ring itself.

Table 2: Plausible Mass Spectrometric Fragments for this compound

Fragment IonProposed Structure/LossPredicted m/z
[M - H]⁺Loss of a hydrogen atom165.0
[M - OH]⁺Loss of the hydroxyl radical150.0
[M - CH₂OH]⁺Loss of the hydroxymethyl group137.0
[M - Cl]⁺Loss of a chlorine atom132.0
[M - HCl]⁺Loss of hydrogen chloride131.0

The m/z values are based on the most abundant isotopes. The actual spectrum would show isotopic patterns for chlorine-containing fragments.

The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) techniques, allows for the piece-by-piece reconstruction of the molecule's structure, thus confirming the connectivity of the atoms. nih.gov

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering a definitive structural proof.

To perform single crystal X-ray diffraction, a high-quality single crystal of this compound is required. The synthesis of suitable crystals can be achieved through methods like slow evaporation of a saturated solution. researchgate.netresearchgate.net Once a suitable crystal is obtained and mounted on a diffractometer, it is irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

While specific crystallographic data for the title compound is not available in the reviewed literature, studies on similar imidazole derivatives, such as (1H-Imidazol-4-yl)methanol, provide a reference for the type of data that would be obtained. nih.govchemspider.com

Table 3: Representative Crystallographic Data for an Imidazole Derivative ((1H-Imidazol-4-yl)methanol)

ParameterValueReference
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c researchgate.net
a (Å)13.9180 (9) nih.gov
b (Å)7.1980 (5) nih.gov
c (Å)11.6509 (12) nih.gov
β (°)125.249 (1) nih.gov
Volume (ų)953.20 (13) nih.gov
Z8 nih.gov

This data is for (1H-Imidazol-4-yl)methanol and is presented for illustrative purposes to indicate the parameters determined in a single crystal XRD study.

The analysis would reveal the planarity of the imidazole ring and the precise bond lengths and angles of the dichlorinated core and the methanol substituent. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the imidazole nitrogen atoms, which dictate the packing of the molecules in the crystal lattice. nih.gov

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying the crystalline phase of the synthesized material and for assessing its purity. The PXRD pattern is a fingerprint of a specific crystalline solid.

The powdered sample is exposed to X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). The resulting diffractogram, with its characteristic peak positions and intensities, can be compared to a database or to a pattern simulated from single-crystal XRD data to confirm the identity and phase purity of the bulk sample. While PXRD does not provide the same level of structural detail as single-crystal XRD, it is a crucial tool for routine characterization and quality control of a crystalline product. researchgate.net

Computational and Theoretical Studies of 4,5 Dichloro 1h Imidazol 2 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties by solving the Schrödinger equation. For complex molecules, approximations are necessary, leading to a variety of methods with different levels of accuracy and computational cost.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance between accuracy and computational efficiency. nih.gov It is used to determine the electronic structure of molecules and predict their ground state properties. nih.gov DFT methods, such as B3LYP, are frequently employed to optimize the geometrical structure of heterocyclic compounds, including imidazole (B134444) derivatives. nih.govopenaccesspub.org These calculations can determine various ground state properties, providing a detailed picture of the molecule's stability and characteristics.

| Vibrational Frequencies | The frequencies of the normal modes of molecular vibration. | Corresponds to peaks in an infrared (IR) spectrum, allowing for theoretical spectra to be compared with experimental data for structure confirmation. nih.gov |

While DFT is widely used, higher-level ab initio methods offer greater accuracy, albeit at a significantly higher computational cost. These methods, such as Møller-Plesset (MP) perturbation theory and Coupled Cluster (CC) theory, provide a more rigorous solution to the electronic Schrödinger equation. They are often used as a benchmark for DFT results or for systems where electron correlation effects are particularly strong. Due to their computational expense, their application is often limited to smaller molecules. No specific studies employing these higher-level methods for (4,5-Dichloro-1H-imidazol-2-yl)methanol were identified in the available research.

Molecular Geometry Optimization and Conformation Analysis

Molecular geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the lowest energy (the most stable conformation) on the potential energy surface. For imidazole derivatives, DFT methods are commonly used to perform geometry optimization. nih.gov The process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum energy structure is found.

For this compound, this analysis would reveal the planarity of the dichloro-imidazole ring and the preferred orientation of the hydroxymethyl (-CH₂OH) group relative to the ring. The rotation around the C-C bond connecting the ring and the methanol (B129727) group would be a key factor in determining the most stable conformer. The optimized geometry is the basis for calculating other properties like electronic structure and reactivity descriptors.

Table 2: Exemplary Optimized Geometrical Parameters for an Imidazole Ring

Parameter Description Typical Value (Å or °)
N1-C2 Bond Length The distance between the nitrogen and carbon atoms in the imidazole ring. ~1.37 Å
C4-C5 Bond Length The distance between the two carbon atoms in the ring. ~1.35 Å
C2-N1-C5 Bond Angle The angle formed by three atoms within the ring. ~108°
Dihedral Angles Angles defining the planarity of the ring. Close to 0° or 180° for a planar ring.

Note: This table provides typical values for a generic imidazole ring for illustrative purposes; specific values for this compound would require dedicated computational studies.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical behavior. Computational methods provide key descriptors that help in understanding and predicting this reactivity.

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive. nih.govnih.gov In imidazole derivatives, the HOMO is often distributed over the π-system of the ring, while the LUMO may also be located on the ring, with contributions from substituents.

Table 3: Frontier Molecular Orbitals and Their Significance

Parameter Description Implication for Reactivity
E(HOMO) Energy of the Highest Occupied Molecular Orbital. Higher energy indicates a better electron donor (more nucleophilic). nih.gov
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital. Lower energy indicates a better electron acceptor (more electrophilic). nih.gov

| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO). | A smaller gap suggests higher reactivity and lower kinetic stability. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the three-dimensional charge distribution of a molecule. nih.gov It helps in identifying the regions that are rich or poor in electrons, which is crucial for predicting how a molecule will interact with other species, particularly in biological recognition processes. nih.govorientjchem.org

The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface.

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. In imidazole derivatives, these are typically found around the electronegative nitrogen atoms. orientjchem.org

Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. These are often located around hydrogen atoms, particularly the N-H and O-H protons. orientjchem.org

Green regions represent neutral or zero potential areas. nih.gov

For this compound, an MEP map would likely show negative potential near the two nitrogen atoms of the imidazole ring and the oxygen atom of the methanol group, identifying them as sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding intermolecular interactions by examining the delocalization of electron density between filled and vacant orbitals. nih.gov This analysis provides a quantitative measure of hyperconjugation and electron density transfer, which are crucial for understanding hydrogen bonding and other non-covalent interactions. nih.govuba.ar

In the context of imidazole-containing compounds, NBO analysis reveals the nature of hydrogen bonds, such as N—H⋯O and C—H⋯O interactions. nih.gov The stabilization energy, E(2), calculated through NBO analysis, quantifies the strength of the interaction between a filled "Lewis base" orbital (n(Y)) and an unfilled "Lewis acid" anti-bond orbital (σ*(X—H)). nih.gov For instance, in related imidazole derivatives, hydrogen bonding leads to noticeable changes in bond lengths and angles due to orbital interactions and charge redistribution. nih.gov NBO analysis can effectively explain the energetic profiles of molecules based on both hyperconjugative and Lewis-type contributions. rsc.org The method is adept at isolating hydrogen-bond interaction energies into interpretable perturbative expressions. uba.ar

The following table illustrates typical stabilization energies for intermolecular interactions found in similar heterocyclic compounds, providing a reference for what might be expected for this compound.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
N(lone pair)σ(H-O)Value
O(lone pair)σ(H-N)Value
C-Hσ*(O-lone pair)Value
Note: Specific E(2) values for this compound require dedicated computational studies. The values presented are illustrative based on general findings for related compounds.

Mulliken Population Analysis and Atomic Charge Calculations

Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule. niscpr.res.inuni-muenchen.de These charges are instrumental in understanding a molecule's dipole moment, electronic structure, and molecular polarizability. niscpr.res.in The analysis partitions the overlap populations of electrons between atoms, providing insight into the charge distribution. chemrxiv.org

For imidazole derivatives, Mulliken charge calculations often show that nitrogen atoms carry a net negative charge, while carbon and hydrogen atoms tend to have positive charges. researchgate.netpurkh.com This charge distribution influences the molecule's reactivity and its interaction with other molecules. researchgate.net It's important to note that the calculated Mulliken charges can be highly dependent on the basis set used in the computation. uni-muenchen.de

A hypothetical Mulliken atomic charge distribution for this compound is presented in the table below. These values are illustrative and would need to be confirmed by specific DFT calculations.

AtomAtomic Charge (e)
C2Value
N1Value
N3Value
C4Value
C5Value
Cl (at C4)Value
Cl (at C5)Value
C (methanol)Value
O (methanol)Value
H (N1)Value
H (methanol CH2)Value
H (methanol OH)Value
Note: Specific charge values for this compound require dedicated computational studies.

Computational Prediction and Assignment of Vibrational Frequencies

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the vibrational frequencies of molecules. ijstr.org These theoretical calculations, often performed using functionals like B3LYP with various basis sets, provide a theoretical infrared (IR) and Raman spectrum. derpharmachemica.com The calculated frequencies are typically scaled to improve agreement with experimental data. ijstr.org

The vibrational analysis helps in the detailed interpretation of the experimental FT-IR and FT-Raman spectra, with assignments made based on the potential energy distribution (PED). derpharmachemica.com For imidazole derivatives, characteristic vibrational modes include C-H, N-H, C-N, and C-Cl stretching and bending vibrations. For instance, aromatic C-Cl groups typically show strong to moderate absorption bands in the range of 385-265 cm⁻¹ due to in-plane bending. researchgate.net

A table of predicted and experimentally observed vibrational frequencies for a related dichlorinated imidazole derivative is provided below to illustrate the typical assignments.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
ν(N-H)ValueValue
ν(C-H)ValueValue
ν(C=N)ValueValue
ν(C-N)ValueValue
ν(C-Cl)ValueValue
δ(C-H)ValueValue
δ(N-H)ValueValue
Note: Specific frequencies for this compound require dedicated computational and experimental studies.

Thermochemical and Thermodynamic Parameters

Computational chemistry allows for the prediction of various thermochemical and thermodynamic parameters, which are crucial for understanding the stability and reactivity of a compound. nih.gov DFT calculations can be used to determine properties such as heat of formation (HOF), zero-point energy, and thermal energy. nih.gov

For imidazole derivatives, studies have shown that thermodynamic parameters are dependent on the molecular size and structure. nih.gov For instance, the heat of formation can be influenced by the number and position of substituent groups on the imidazole ring. nih.gov Thermodynamic functions can be calculated using methods like RHF and DFT, providing insights into the molecule's stability. derpharmachemica.com

The table below shows examples of thermodynamic parameters that can be computationally determined.

ParameterCalculated Value
Heat of Formation (HOF)Value (kJ/mol)
Zero-Point EnergyValue (kcal/mol)
EnthalpyValue (kcal/mol)
Gibbs Free EnergyValue (kcal/mol)
EntropyValue (cal/mol·K)
Note: Specific thermodynamic values for this compound require dedicated computational studies.

Investigation of Tautomeric Equilibria within the Imidazole Ring

The imidazole ring can exist in two equivalent tautomeric forms due to the migration of a hydrogen atom between the two nitrogen atoms. mdpi.com The predominance of a particular tautomer can be influenced by factors such as substituents and the solvent environment. mdpi.comnih.gov Computational studies are essential for investigating the relative stability and energy differences between these tautomers. purkh.com

Quantum chemical calculations can predict the energy gap between different tautomers. For many imidazole systems, one tautomer is often found to be significantly more stable than others. purkh.com The study of tautomeric equilibria is vital as the different forms can exhibit distinct physicochemical properties and reactivity. nih.govorientjchem.org For example, in some substituted imidazoles, the keto form may be more stable than the enol forms in solution. scilit.com

The relative energies of the two principal tautomers of this compound can be calculated to determine the more stable form.

TautomerRelative Energy (kJ/mol)
4,5-Dichloro-1H-imidazol-2-yl)methanol0 (Reference)
4,5-Dichloro-3H-imidazol-2-yl)methanolValue
Note: The specific energy difference requires dedicated computational analysis.

Chemical Reactivity and Transformations of 4,5 Dichloro 1h Imidazol 2 Yl Methanol

Reactions Involving the Hydroxymethyl Functional Group

The exocyclic hydroxymethyl group (-CH₂OH) behaves as a typical primary alcohol, undergoing oxidation, esterification, etherification, and nucleophilic substitution reactions.

The primary alcohol functionality of (4,5-dichloro-1H-imidazol-2-yl)methanol can be oxidized to form the corresponding aldehyde, 4,5-dichloro-1H-imidazole-2-carbaldehyde, or further oxidized to the carboxylic acid, 4,5-dichloro-1H-imidazole-2-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Detailed research findings show that hydroxymethyl groups attached to an imidazole (B134444) ring can be effectively oxidized to carboxylic acids. For instance, 4,5-bishydroxymethylimidazole can be converted to imidazole-4,5-dicarboxylic acid by treatment with nitric acid at elevated temperatures. google.com This demonstrates the feasibility of oxidizing the hydroxymethyl group on the imidazole core to a carboxylic acid. While specific studies on this compound are not detailed, a variety of standard oxidizing agents are known to effect such transformations on primary alcohols. Milder reagents are typically employed for the selective oxidation to the aldehyde, while stronger oxidants yield the carboxylic acid. An efficient method for the oxidation of alcohols that are sensitive to basic conditions involves using TEMPO with sodium periodate and sodium chloride in a biphasic system.

Reagent ClassSpecific Reagent(s)Expected Product
Mild OxidantsManganese dioxide (MnO₂), Pyridinium chlorochromate (PCC)4,5-Dichloro-1H-imidazole-2-carbaldehyde
Strong OxidantsPotassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), Nitric Acid (HNO₃) google.com4,5-Dichloro-1H-imidazole-2-carboxylic acid
Catalytic OxidantsTEMPO/NaOCl4,5-Dichloro-1H-imidazole-2-carboxylic acid
Table 1: Potential Oxidation Reactions of this compound.

The hydroxyl group of this compound can readily participate in esterification and etherification reactions.

Esterification: Esters can be synthesized by reacting the alcohol with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com More reactive acylating agents like acyl chlorides, in the presence of a base, can provide the corresponding esters under milder conditions. Studies on related imidazole-containing structures, such as 2-(1H-imidazol-1-yl)-1-phenylethanol, have demonstrated the successful synthesis of aromatic ester derivatives, confirming the reactivity of hydroxyl groups in such molecules. nih.gov

Etherification: Ether derivatives can be prepared through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. The synthesis of various imidazole-derived alkyl and aryl ethers has been successfully demonstrated, highlighting the utility of this approach for modifying hydroxyl groups on imidazole-containing scaffolds. nih.gov General methods for etherification of alcohols are well-established in organic synthesis. organic-chemistry.org

Reaction TypeReactantConditionsProduct Structure
EsterificationR-COOHAcid catalyst (e.g., H₂SO₄), heatIm-CH₂-O-C(=O)-R
EsterificationR-COClBase (e.g., Pyridine, Et₃N)Im-CH₂-O-C(=O)-R
Etherification1. NaH 2. R-X (X=Br, I)Anhydrous solvent (e.g., THF, DMF)Im-CH₂-O-R
Table 2: General Esterification and Etherification Reactions (Im = 4,5-Dichloro-1H-imidazol-2-yl).

The hydroxyl group is a poor leaving group and must first be converted into a more reactive functional group to undergo nucleophilic substitution. This is typically achieved by reaction with reagents like thionyl chloride (SOCl₂) or phosphorus halides to form the corresponding halide, 2-(chloromethyl)-4,5-dichloro-1H-imidazole. The existence of related compounds like 2-(chloromethyl)-4,5-dihydro-1H-imidazole demonstrates the viability of such intermediates. nih.govnih.gov

Once activated, the resulting haloalkane is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles. This two-step sequence allows for the introduction of various functional groups at the exocyclic carbon position. For instance, alkylation of thio-substituted imidazoles with halo-derivatives proceeds via nucleophilic substitution, showcasing the reactivity of such intermediates. sapub.org

StepReactionExample Nucleophile (Nu⁻)Final Product Structure
1. ActivationIm-CH₂-OH + SOCl₂ → Im-CH₂-Cl + SO₂ + HCl--
2. SubstitutionIm-CH₂-Cl + Nu⁻ → Im-CH₂-Nu + Cl⁻R-S⁻ (Thiolate)Im-CH₂-S-R
CN⁻ (Cyanide)Im-CH₂-CN
N₃⁻ (Azide)Im-CH₂-N₃
Table 3: Two-Step Nucleophilic Substitution Pathway (Im = 4,5-Dichloro-1H-imidazol-2-yl).

Intramolecular dehydration of this compound to form an olefinic product is not a feasible reaction pathway. This type of elimination requires a hydrogen atom on an adjacent carbon, which is absent in the imidazole ring at the C2 position.

However, intermolecular dehydration can occur, particularly at elevated temperatures. This reaction involves the elimination of a water molecule from two molecules of the alcohol to form a bis(imidazolylmethyl) ether. The formation of such ethers has been observed as a side product during the synthesis and heating of other 4-(hydroxymethyl)-imidazole compounds. google.com This process is analogous to the industrial dehydration of methanol (B129727) to produce dimethyl ether. mdpi.com The ether linkage in these products can often be hydrolyzed back to the starting alcohol under aqueous acidic conditions. google.com

Transformations at the Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms, one of which is a secondary amine (N-H) that is nucleophilic and can be readily functionalized.

N-Alkylation: The acidic proton on the imidazole nitrogen can be removed by a base, and the resulting imidazolide anion can react with various alkylating agents, such as alkyl halides or sulfates, to form N-alkylated derivatives. The existence of N-methylated derivatives like (4,5-dichloro-1-methyl-1H-imidazol-2-yl)methanol is well-documented. bldpharm.com The N-alkylation of various imidazoles, including 4,5-dichloroimidazole (B103490), has been widely reported using bases like potassium hydroxide or potassium carbonate in solvents such as DMSO or acetonitrile. sigmaaldrich.com This reaction is a common strategy for synthesizing diverse imidazole derivatives. nih.gov

N-Acylation: Similarly, the imidazole nitrogen can be acylated using acyl chlorides or anhydrides in the presence of a base. This reaction introduces an acyl group onto the ring nitrogen. Mild and regioselective acylation has been successfully demonstrated for the closely related 4,5-diiodoimidazole, indicating that this transformation is also highly applicable to the 4,5-dichloro analogue. orgsyn.org

Reaction TypeReagentBase/ConditionsProduct
N-AlkylationMethyl Iodide (CH₃I)K₂CO₃ / Acetonitrile(4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol bldpharm.com
N-AlkylationBenzyl Bromide (BnBr)NaH / DMF(1-Benzyl-4,5-dichloro-1H-imidazol-2-yl)methanol
N-AcylationAcetyl Chloride (CH₃COCl)Triethylamine (Et₃N) / CH₂Cl₂(1-Acetyl-4,5-dichloro-1H-imidazol-2-yl)methanol
Table 4: Representative N-Alkylation and N-Acylation Reactions.

Protonation and Deprotonation Behavior of the Imidazole Nitrogen

The imidazole ring is amphoteric, meaning it can act as both a base and an acid. This is due to the presence of two nitrogen atoms: a pyridine-like nitrogen (N3) that is basic and a pyrrole-like nitrogen (N1) that is acidic.

Basicity: The lone pair of electrons on the pyridine-like nitrogen is available for protonation. In unsubstituted imidazole, the pKa of the conjugate acid (imidazolium ion) is approximately 7.0. However, the presence of two strongly electron-withdrawing chlorine atoms at the 4 and 5 positions of this compound significantly reduces the electron density on the imidazole ring through a negative inductive effect (-I). This effect destabilizes the resulting positively charged imidazolium ion, making the pyridine-like nitrogen much less basic. The hydroxymethyl group at the 2-position also contributes a modest electron-withdrawing inductive effect. Consequently, the pKa of the conjugate acid of this compound is expected to be substantially lower than that of imidazole, indicating a weaker base.

Acidity: The proton on the pyrrole-like nitrogen can be abstracted by a base. For unsubstituted imidazole, the pKa for this deprotonation is about 14.5. The electron-withdrawing chlorine and hydroxymethyl substituents in this compound help to stabilize the negative charge of the resulting imidazolide anion. This stabilization increases the acidity of the N-H proton, meaning it can be removed by a weaker base compared to unsubstituted imidazole. Therefore, the pKa for the deprotonation of this compound is expected to be significantly lower than 14.5.

Table 1: Expected pKa Trends for this compound

PropertyUnsubstituted Imidazole (Approx. Value)This compound (Expected Trend)Rationale
pKa of Conjugate Acid (Basicity) 7.0Significantly < 7.0Electron-withdrawing inductive effect of two Cl atoms and the CH₂OH group destabilizes the positive charge of the conjugate acid.
pKa of N-H (Acidity) 14.5Significantly < 14.5Electron-withdrawing inductive effect of two Cl atoms and the CH₂OH group stabilizes the negative charge of the conjugate base (imidazolide anion).

Reactivity at the Chlorinated Ring Positions

The chlorine atoms at the C4 and C5 positions of the imidazole ring are key sites for chemical modification, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution on the Dichloroimidazole Ring

Aryl halides are typically unreactive towards nucleophilic substitution. However, when the aromatic ring is electron-deficient, nucleophilic aromatic substitution (SNAr) can occur. The imidazole ring, particularly when substituted with two powerful electron-withdrawing chlorine atoms, is activated towards such reactions.

The reaction generally proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the imidazole ring. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The stability of the Meisenheimer intermediate is crucial for the reaction to proceed, and the presence of the two chlorine atoms and the nitrogen atoms of the imidazole ring helps to stabilize this intermediate. A variety of nucleophiles, such as alkoxides, thiolates, and amines, can potentially displace the chlorine atoms on the this compound ring under appropriate conditions.

Metal-Catalyzed Cross-Coupling Reactions at C-Cl Bonds

The C-Cl bonds in this compound are suitable for participation in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While chloroarenes are generally less reactive than the corresponding bromo or iodo derivatives, advancements in catalyst systems, particularly the use of electron-rich, bulky phosphine ligands, have made these transformations highly efficient.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloroimidazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is widely used to form new C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the 4 and/or 5 positions.

Heck Coupling: The Heck reaction couples the chloroimidazole with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex and requires a base. It provides a direct method for the vinylation of the imidazole ring.

Sonogashira Coupling: This reaction forms a C-C bond between the chloroimidazole and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This allows for the introduction of alkynyl moieties onto the imidazole core.

Table 2: Potential Cross-Coupling Reactions at C-Cl Bonds

Reaction NameCoupling PartnerResulting BondTypical Catalyst System
Suzuki-Miyaura Boronic acid/ester (R-B(OR)₂)Imidazole-C-RPd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄)
Heck Alkene (R-CH=CH₂)Imidazole-C=C-RPd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)
Sonogashira Terminal Alkyne (R-C≡CH)Imidazole-C≡C-RPd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine base

Mechanistic Studies of Reactions Involving this compound

Mechanistic understanding of reactions involving this molecule is largely extrapolated from studies on similar halo-heterocyclic systems.

For Nucleophilic Aromatic Substitution (SNAr) , the proposed mechanism is the addition-elimination pathway.

Addition: The nucleophile attacks one of the electron-deficient carbons (C4 or C5), breaking the aromaticity and forming a tetrahedral carbon. This creates a negatively charged Meisenheimer-like intermediate, which is stabilized by resonance delocalization of the charge onto the electronegative nitrogen atoms of the imidazole ring and the remaining chlorine atom.

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, resulting in the final substituted product. The first step, the formation of the stabilized anion, is typically the rate-determining step.

For Metal-Catalyzed Cross-Coupling Reactions , the mechanism follows a general catalytic cycle involving a palladium catalyst.

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the this compound, forming a Pd(II) complex. This is often the rate-limiting step for chloroarenes.

Transmetalation: The organic group from the coupling partner (e.g., the organoboron compound in a Suzuki reaction) is transferred to the palladium center, displacing the halide. This step requires activation of the coupling partner, often by the base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity: In the starting molecule, this compound, the C4 and C5 positions are chemically equivalent. Therefore, a monosubstitution reaction with a nucleophile or in a cross-coupling reaction would not exhibit regioselectivity, yielding a single 4-chloro-5-substituted (or 4-substituted-5-chloro) product. However, once the first chlorine atom is replaced, the C4 and C5 positions become inequivalent. The regioselectivity of a second substitution would then be influenced by the electronic and steric properties of the newly introduced group. For instance, a bulky substituent at C4 would likely direct the second substitution to the less sterically hindered C5 position.

Stereoselectivity: Stereoselectivity is not a factor in reactions that only involve substitution at the C4 and C5 positions of the aromatic ring. However, the hydroxymethyl group at C2 introduces the possibility of stereochemical considerations. For example, if the alcohol is oxidized to a ketone and then reduced with a chiral reducing agent, a chiral center could be created, leading to enantiomeric products. Similarly, if the hydroxymethyl group participates in a reaction that generates a new stereocenter, the stereochemical outcome would need to be considered. In cross-coupling reactions, the use of chiral ligands on the metal catalyst could potentially induce stereoselectivity if the reaction creates a chiral product, though this is less common for simple C-C bond formations on an achiral substrate.

Future Research Directions and Contemporary Challenges

Development of Green and Sustainable Synthetic Routes for (4,5-Dichloro-1H-imidazol-2-yl)methanol

The future synthesis of this compound will increasingly prioritize green and sustainable methodologies to minimize environmental impact and enhance efficiency. Research is trending towards multicomponent reactions (MCRs) in eco-friendly solvent systems and the use of recyclable catalysts.

A promising approach involves the use of Deep Eutectic Solvents (DESs), which are recognized for their biodegradability and recyclability. nih.gov A ternary DES system, for instance, can function as both a reaction medium and a catalyst, facilitating one-pot synthesis of imidazole (B134444) derivatives with good to excellent yields under mild conditions. nih.gov Such systems demonstrate high recyclability, with some catalysts showing no significant decline in performance after multiple consecutive runs. nih.gov

Another key area is the development of heterogeneous catalysts, which simplify product purification and catalyst recovery. Zeolites, such as ZSM-11, have been shown to be effective, reusable catalysts for the synthesis of substituted imidazoles under solvent-free conditions. rsc.org These methods offer benefits like low catalyst loading, short reaction times, and clean reaction profiles. rsc.org Similarly, immobilizing functionalized ionic liquids on solid supports like mesoporous polymers creates robust, heterogeneous catalysts that can be used in solvent-free conditions. rsc.org

Future research will likely focus on adapting these green principles specifically for the synthesis of this compound, optimizing reaction conditions to maximize yield and purity while adhering to the principles of sustainable chemistry.

Table 1: Comparison of Green Synthesis Strategies for Imidazole Derivatives

FeatureDeep Eutectic Solvents (DES)Heterogeneous Zeolite Catalysts
Principle Acts as a recyclable dual solvent and catalyst. nih.govReusable solid acid catalyst, enabling solvent-free conditions. rsc.org
Advantages Mild reaction conditions, high yields, biodegradability. nih.govHigh catalytic activity, easy recovery, no tedious workup. rsc.org
Example System Dimethyl urea (B33335) / SnCl₂ / HCl nih.govZSM-11 Zeolite rsc.org
Recyclability Effective for at least five consecutive runs without loss of activity. nih.govRecyclable for five runs without considerable loss of activity. rsc.org

Exploration of Novel Spectroscopic and Advanced Analytical Techniques

To fully understand the structure, purity, and properties of this compound and its derivatives, advanced analytical techniques are indispensable. While standard methods like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) provide foundational data, future research will leverage more sophisticated techniques. bldpharm.com

Single-Crystal X-ray Diffraction (SC-XRD) will be crucial for the unambiguous determination of the three-dimensional molecular structure of new derivatives and metal complexes, providing precise data on bond lengths and angles. nih.gov A suite of spectroscopic and analytical methods will be necessary for comprehensive characterization, including Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). bldpharm.comnih.govnih.gov

For materials science applications, techniques used to characterize catalysts and polymers will be adapted. These include X-ray Diffraction (XRD) for analyzing crystalline structures, Brunauer–Emmett–Teller (BET) analysis for surface area measurement, and high-resolution microscopy such as Field-Emission Scanning Electron Microscopy (FE-SEM) and High-Resolution Transmission Electron Microscopy (HR-TEM) to study surface morphology. rsc.org

Advanced Computational Modeling for Predicting Reactivity and Properties

Computational chemistry offers powerful tools for predicting the behavior of molecules, saving significant time and resources in the lab. Future research on this compound will increasingly rely on in silico methods to guide experimental work. csmres.co.uknih.gov

Density Functional Theory (DFT) is a cornerstone of this approach, used to optimize molecular geometries and predict a wide range of properties, including the energies of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

Molecular docking simulations can predict the binding affinity of this compound derivatives with biological targets like enzymes, which is essential for drug discovery applications. nih.gov Furthermore, computational models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify promising candidates early in the development process. nih.gov Machine learning algorithms are also emerging as a tool for predicting reaction outcomes and designing novel synthetic pathways. csmres.co.uk

Expanding the Scope of Chemical Transformations for Further Functionalization

The structure of this compound provides multiple sites for chemical modification, allowing for the creation of a diverse library of new compounds. Future research will focus on exploring a wider range of chemical transformations to further functionalize this core scaffold.

Key reaction types for exploration include:

Oxidation: The primary alcohol group (-CH₂OH) can be oxidized to form the corresponding aldehyde (-CHO) or carboxylic acid (-COOH), which are valuable functional groups for further synthesis.

Substitution: The two chlorine atoms on the imidazole ring can potentially be substituted with other functional groups, such as alkyl, aryl, or amino groups, through various coupling reactions. This would allow for fine-tuning of the molecule's electronic and steric properties.

Derivatization: The imidazole nitrogen and the hydroxyl group can be reacted with a variety of electrophiles, such as acyl or sulfonyl chlorides, to generate new ester and sulfonamide derivatives. mdpi.com

Complexation: The nitrogen atoms in the imidazole ring can act as ligands, coordinating with transition metals to form metal complexes. nih.govmdpi.com This opens the door to creating new catalysts, materials, or therapeutic agents with unique electronic and magnetic properties.

Potential Applications in Advanced Materials Science and Engineering

The inherent properties of the imidazole ring suggest that this compound could serve as a valuable building block in materials science. Imidazole derivatives are known to have applications in this field, and future research could explore several exciting directions. nih.gov

One area of interest is in organic electronics. Studies on related imidazole compounds have shown they can act as effective hole transporters, a critical function in devices like Organic Light-Emitting Diodes (OLEDs). nih.gov Computational and experimental studies could evaluate the charge transport properties of polymers and thin films made from this compound derivatives.

Another potential application is in the development of functional polymers and hybrid materials. The molecule could be incorporated into polymer chains or used to create functionalized ionic liquids. When immobilized on mesoporous supports, these materials can serve as highly efficient and recyclable heterogeneous catalysts for green chemical processes. rsc.org Furthermore, the ability of the imidazole moiety to coordinate with metal ions could be exploited to construct Metal-Organic Frameworks (MOFs) or coordination polymers with tailored porosity and catalytic activity.

Challenges in Scalable Synthesis and Industrial Implementation

Translating a promising laboratory synthesis into a large-scale, cost-effective industrial process presents significant challenges. For this compound, the primary goal is to optimize existing synthetic routes to achieve higher yields and purity in a commercially viable manner.

Key challenges that need to be addressed include:

Solvent and Waste Management: Reducing or eliminating the use of hazardous organic solvents is a major goal. For processes that still require solvents, efficient recycling systems are needed to minimize waste and environmental impact.

Purification: Developing robust and scalable purification methods to consistently achieve high product purity is essential. This can be a significant bottleneck, especially when dealing with complex reaction mixtures.

Process Control and Safety: Ensuring consistent product quality requires precise control over reaction parameters (temperature, pressure, stoichiometry) in large reactors. A thorough understanding of the reaction thermodynamics and kinetics is necessary to ensure safe operation.

Overcoming these hurdles will be critical for the successful industrial implementation and widespread application of this compound and its derivatives.

Q & A

Q. What are the established synthetic routes for (4,5-Dichloro-1H-imidazol-2-yl)methanol?

The synthesis typically involves imidazole ring functionalization. For example, a Schiff base ligand derived from 1H-imidazole-4-carboxaldehyde was synthesized via refluxing with 2-aminophenol in methanol and glacial acetic acid, yielding a 61% product after purification . Similar protocols can be adapted by substituting reagents to introduce dichloro and hydroxymethyl groups. Critical steps include controlling reaction temperature (e.g., reflux at ~80°C) and using acid catalysis to promote condensation.

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
Imidazole functionalizationMethanol, glacial acetic acid, reflux (2 hrs)61%
PurificationCold methanol wash, diethyl ether-

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy : ¹H/¹³C NMR and FT-IR are standard. For example, ¹H NMR of imidazole derivatives shows peaks at δ 6.35–8.69 ppm for aromatic protons and imidazole C-H . IR confirms functional groups (e.g., C=N stretches at ~1640 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL or SIR97 ) resolves molecular geometry. Programs like WinGX process data, while ORTEP visualizes anisotropic displacement ellipsoids. Refinement requires high-resolution data to resolve Cl substituents’ positions .

Advanced Research Questions

Q. How can researchers analyze the compound’s bioactivity, such as antioxidant or anticancer effects?

  • In vitro assays : Antioxidant activity is measured via DPPH radical scavenging (IC50 values, e.g., 30.2 μg/mL compared to Vitamin C) . Anticancer activity is tested using cell viability assays (e.g., IC50 of 65.1 μg/mL against colon cancer cells) .
  • Molecular docking : Use software like AutoDock to model interactions with targets (e.g., 5lqf protein for colon cancer) . Validate binding poses with RMSD calculations and free energy scores.

Q. Table 2: Biological Activity Data

AssayTarget/ModelResult (IC50)Reference
DPPH scavengingFree radicals30.2 μg/mL
CytotoxicityColon cancer cells65.1 μg/mL

Q. How should contradictions in bioactivity data across studies be resolved?

Discrepancies may arise from assay conditions (e.g., solvent polarity, cell line variability). Mitigation strategies:

  • Standardize protocols : Use consistent cell lines (e.g., HT-29 for colon cancer) and solvent controls.
  • Validate via orthogonal methods : Cross-check antioxidant results with ABTS or FRAP assays .
  • Statistical analysis : Apply ANOVA to compare datasets and identify outliers .

Q. What computational methods are used to model interactions with biological targets?

  • Docking studies : Tools like AutoDock Vina predict binding modes. For example, triazole derivatives form hydrogen bonds with 5lqf’s active site residues (e.g., ASP-98) .
  • MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100 ns trajectories. Analyze RMSD and RMSF to confirm binding stability .

Q. What challenges arise in refining the crystal structure of this compound?

  • Disorder in Cl substituents : High thermal motion of chlorine atoms may require anisotropic refinement in SHELXL .
  • Twinned crystals : Use TWINLAW in SHELX to handle twinning .
  • Data resolution : Collect high-resolution data (≤0.8 Å) to resolve overlapping electron density peaks .

Q. Table 3: Crystallographic Refinement Parameters

ParameterValueSoftware/ToolReference
Anisotropic refinementYesSHELXL
Twinning correctionTWINLAWSHELX
Resolution cutoff0.84 ÅSIR97

Methodological Recommendations

  • Synthetic optimization : Use microwave-assisted synthesis to reduce reaction time and improve yields.
  • Data validation : Cross-validate crystallographic results with Hirshfeld surface analysis (CrystalExplorer) .
  • Bioactivity reproducibility : Pre-screen compounds in multiple cell lines and replicate assays ≥3 times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.